molecular formula C10H14ClNO2 B13500169 (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine

(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine

Cat. No.: B13500169
M. Wt: 215.67 g/mol
InChI Key: WPBZHCJLHYAOAN-ZCFIWIBFSA-N
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Description

(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-4,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-4,5-dimethoxybenzaldehyde, while reduction may produce 3-chloro-4,5-dimethoxyphenylethanol.

Scientific Research Applications

(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1r)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine: Lacks one methoxy group compared to the target compound.

    (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)propan-1-amine: Has an additional carbon in the backbone.

    (1r)-1-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine: Contains a bromo group instead of a chloro group.

Uniqueness

The presence of both chloro and methoxy groups in (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6H,12H2,1-3H3/t6-/m1/s1

InChI Key

WPBZHCJLHYAOAN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)Cl)OC)OC)N

Canonical SMILES

CC(C1=CC(=C(C(=C1)Cl)OC)OC)N

Origin of Product

United States

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